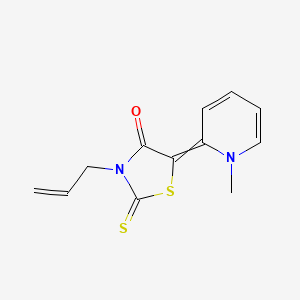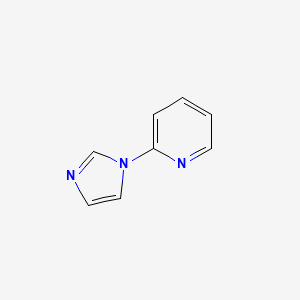
2-(1H-咪唑-1-基)吡啶
描述
2-(1H-Imidazol-1-yl)pyridine , also known as imidazolylpyridine , is a heterocyclic compound with the chemical formula C8H7N3 . It belongs to the class of imidazole-containing compounds, which possess diverse chemical and biological properties . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, showing both acidic and basic properties. Imidazole is found in various natural products, including histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of 2-(1H-Imidazol-1-yl)pyridine is C8H7N3 , and its molecular weight is approximately 145.16 g/mol . The compound features an imidazole ring fused with a pyridine ring, resulting in a unique heterocyclic structure.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)pyridine can participate in various chemical reactions, including coordination with metal ions, radical reactions, and functionalization of the imidazole ring . These reactions can lead to the formation of derivatives with diverse biological activities.
Physical And Chemical Properties Analysis
科学研究应用
治疗潜力
咪唑是“2-(1H-咪唑-1-基)吡啶”结构的一部分,以其广泛的化学和生物特性而闻名 . 咪唑的衍生物显示出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .
V600E-BRAF抑制剂
“2-(1H-咪唑-1-基)吡啶”衍生物已被评估为潜在的V600E-BRAF抑制剂 . V600E-BRAF是参与各种类型人类癌症的主要蛋白质靶标 . 这些化合物显示出更好的对接分数和与它们的V600E-BRAF靶标的有利相互作用 .
CNS抑制剂和抗炎剂
含有咪唑部分的化合物已被发现表现出生化和药理特性,包括CNS抑制剂和抗炎剂 .
青光眼的治疗
肥胖的治疗
2型糖尿病的治疗
纳米材料
“2-(1H-咪唑-1-基)吡啶”在生物医药和生物技术领域(如疾病诊断、成像、药物递送、食品、化妆品和生物传感器开发)中应用日益广泛 .
抗菌活性
作用机制
Target of Action
2-(1H-Imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of 2-(1H-Imidazol-1-yl)pyridine could be similar to those of imidazole derivatives.
Mode of Action
For instance, some imidazole derivatives show antimicrobial potential by inhibiting the synthesis of bacterial cell walls
Biochemical Pathways
Imidazole is a key component in the biosynthesis of histidine and purines . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could affect these pathways and their downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(1H-Imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could exhibit similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the action of 2-(1H-Imidazol-1-yl)pyridine could potentially be influenced by the polarity of its environment.
生化分析
Biochemical Properties
2-(1H-Imidazol-1-yl)pyridine plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring can act as a ligand, coordinating with metal ions in enzyme active sites. This coordination can influence the enzyme’s catalytic activity. For instance, 2-(1H-Imidazol-1-yl)pyridine can interact with metalloproteins, where it may serve as a ligand for metal ions such as zinc or iron, thereby modulating the protein’s function .
Additionally, 2-(1H-Imidazol-1-yl)pyridine can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability. This interaction is crucial in enzyme-substrate binding and can alter the enzyme’s specificity and activity .
Cellular Effects
2-(1H-Imidazol-1-yl)pyridine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, the compound can modulate the activity of kinases and phosphatases, which are essential for phosphorylation and dephosphorylation events in cell signaling .
Furthermore, 2-(1H-Imidazol-1-yl)pyridine can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-(1H-Imidazol-1-yl)pyridine involves its ability to bind to biomolecules through various interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
For instance, 2-(1H-Imidazol-1-yl)pyridine can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by stabilizing their active conformations. Additionally, the compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Imidazol-1-yl)pyridine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH .
Long-term studies have shown that 2-(1H-Imidazol-1-yl)pyridine can have sustained effects on cellular function, including prolonged enzyme inhibition or activation. These effects are dependent on the compound’s concentration and the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(1H-Imidazol-1-yl)pyridine in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-(1H-Imidazol-1-yl)pyridine may result in enzyme inhibition, altered gene expression, and changes in cellular metabolism .
Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions. These effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-(1H-Imidazol-1-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential toxicity. The interaction of 2-(1H-Imidazol-1-yl)pyridine with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-(1H-Imidazol-1-yl)pyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
These interactions can affect the compound’s accumulation and localization, influencing its biochemical activity and potential effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(1H-Imidazol-1-yl)pyridine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects .
For example, 2-(1H-Imidazol-1-yl)pyridine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
2-imidazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZSNMJNBVCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343352 | |
| Record name | 2-imidazol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-14-5 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-imidazol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



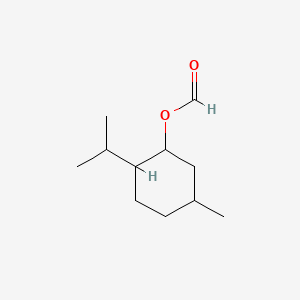

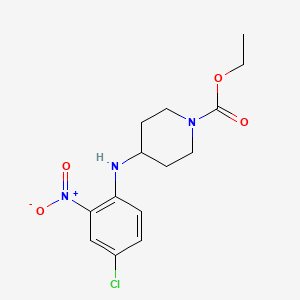
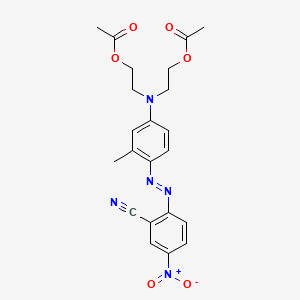
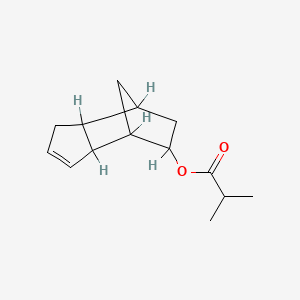

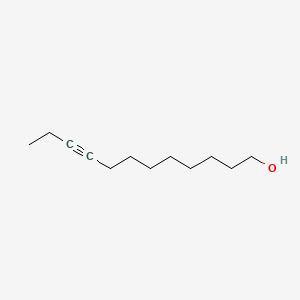

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)

